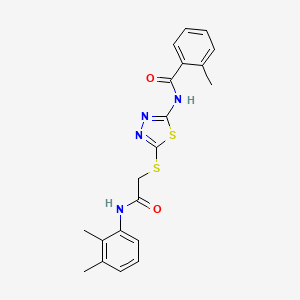![molecular formula C20H23NO4 B2739866 3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 825599-58-4](/img/structure/B2739866.png)
3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound with a benzoxazole ring and a butoxy-methoxybenzyl substituent. It is a white solid with a molecular weight of 278.35 g/mol.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as 4-methoxybenzyl chloride and 5-methylbenzo[d]oxazol-2(3H)-one, under suitable conditions.
Molecular Structure Analysis
- The molecular formula is C15H22N2O3 .
- The compound contains a benzoxazole ring and a butoxy-methoxybenzyl substituent.
- The stereochemistry and conformational details can be determined from X-ray crystallography or NMR studies.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of benzoxazoles, such as nucleophilic substitution, oxidation, and reduction.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Solubility : Soluble in ethanol, insoluble in water.
- Stability : Stable under standard conditions.
Scientific Research Applications
Synthesis and Characterization
Several studies have been conducted on the synthesis and spectroscopic characterization of benzoxazole derivatives and their reactive properties. For instance, the synthesis, spectroscopic characterization, reactive properties by DFT calculations, molecular dynamics simulations, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings have been explored. These compounds have shown significant antioxidant and α-glucosidase inhibitory activities, highlighting their potential therapeutic applications (Pillai et al., 2019).
Biological Evaluation
The biological evaluation of benzoxazole derivatives has revealed their potential in various applications. For example, certain benzoxazole derivatives have been evaluated for their antioxidant activity, demonstrating potent antioxidant effects. This indicates the potential use of these compounds in conditions associated with oxidative stress (Gökce et al., 2014).
Antioxidant and Enzyme Inhibitory Activities
The in vitro antioxidant activities and enzyme inhibitory potentials of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed. These compounds exhibit significant free radical scavenging and metal chelating activity, suggesting their applicability in managing oxidative damage and related diseases (Yüksek et al., 2015).
Antiradical Activity
The antiradical activity of benzazole-2-thiones has been investigated, showing varying degrees of reactivity towards 2,2-diphenyl-1-picrylhydrazyl, indicating their potential as antioxidant agents (Gataullina et al., 2017).
Synthesis and Lipase and α-Glucosidase Inhibition
Research on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has shown remarkable lipase and α-glucosidase inhibitory activities, suggesting their potential in treating metabolic disorders (Bekircan et al., 2015).
Safety And Hazards
- No specific safety hazards are reported for this compound. However, standard laboratory precautions should be followed.
Future Directions
- Investigate its biological activities, potential therapeutic applications, and structure-activity relationships.
- Explore its pharmacokinetics and pharmacodynamics.
- Optimize synthetic routes for improved yields and scalability.
Please note that this analysis is based on available information, and further research is recommended to fully understand the compound’s properties and potential applications1234.
properties
IUPAC Name |
3-[(4-butoxy-3-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-5-10-24-18-9-7-15(12-19(18)23-3)13-21-16-11-14(2)6-8-17(16)25-20(21)22/h6-9,11-12H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMWTAKVTYDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

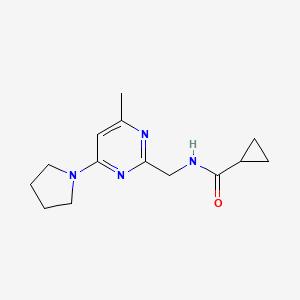
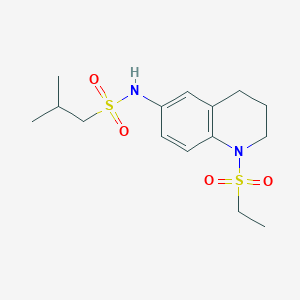
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
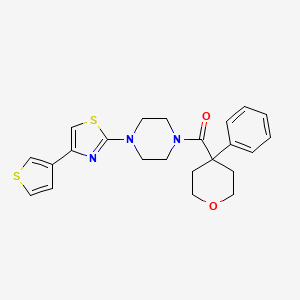
![1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2739792.png)
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)
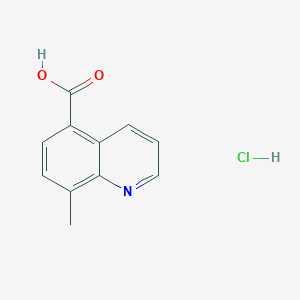
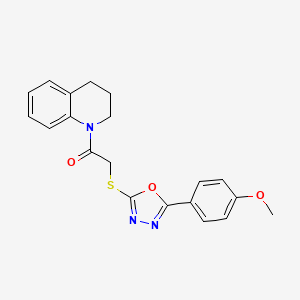

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
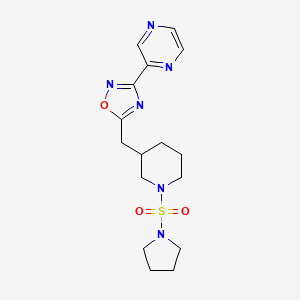
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
